3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that combines the structural features of quinoline, piperazine, and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antipsychotic properties .
Mechanism of Action
Target of Action
The compound 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It has been found to exhibit antibacterial activity , suggesting that its primary targets are likely bacterial cells.
Mode of Action
It is known that similar compounds act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by binding to certain receptors, thereby inhibiting their normal function.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist , it may affect pathways related to these neurotransmitters. For instance, it could potentially interfere with the synthesis, release, or reuptake of these neurotransmitters, thereby affecting neural signaling.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including parameters such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which can impact a compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have the ability to inhibit the growth of certain bacteria.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as quinoline and benzothiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and π-π stacking interactions, which can influence the activity of the target biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step process:
Formation of Quinoline Derivative: The quinoline moiety is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Piperazine Introduction: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).
Benzothiazole Formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide: Known for its anticancer activity.
3-(4-(Substituted)-piperazin-1-yl)-1,2-benzothiazole: Exhibits antimicrobial and antipsychotic properties.
Uniqueness
3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to its combined structural features of quinoline, piperazine, and benzothiazole, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMLYIQJLEMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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